

# Unveiling the Glycemic Effects of LEP(116-130) (mouse): A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LEP(116-130)(mouse)

Cat. No.: B612461

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mouse leptin fragment LEP(116-130) and its effects on blood glucose, benchmarked against full-length leptin and GLP-1 receptor agonists. This analysis is supported by experimental data and detailed protocols to facilitate informed research decisions.

The synthetic peptide amide LEP(116-130), derived from mouse leptin, has demonstrated a significant ability to reduce blood glucose levels in preclinical models of obesity and diabetes, particularly in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mice.<sup>[1][2]</sup> Notably, its mechanism of action appears to be distinct from that of native leptin, offering a potential therapeutic avenue for conditions characterized by leptin resistance.

## Comparative Efficacy on Blood Glucose Regulation

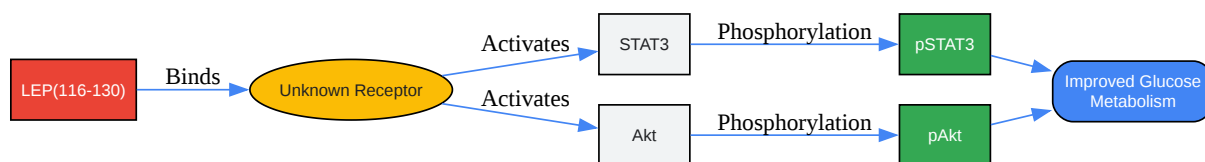
Experimental evidence highlights the glucose-lowering capabilities of LEP(116-130) and its derivatives. A more potent, truncated analog, [D-Leu-4]-OB3 (corresponding to residues 116-122 with a D-leucine substitution), has been shown to normalize blood glucose in ob/ob mice to levels comparable to wild-type controls within two days of treatment.<sup>[2][3]</sup> In these studies, blood glucose was reduced by 40% in mice treated with [D-Leu-4]-OB3 after just one day, a more substantial reduction than the 20% observed in pair-fed vehicle-injected mice.<sup>[3]</sup>

Treatment Group	Mouse Model	Dosage	Duration	Baseline Blood Glucose (approx. mg/dL)	Post-treatment Blood Glucose (approx. mg/dL)	Percent Reduction	Reference
LEP(116-130)	db/db	1 mg/day, i.p.	7 days	>450	~350	~22%	[1]
[D-Leu-4]-OB3	ob/ob	1 mg/day, i.p.	2 days	~350-400	~150-200 (normalized)	~40% after 1 day	[2][3]
Full-length Leptin	ob/ob	150 µg, i.p.	5 days	~441 (24.5 mmol/L)	~149 (8.3 mmol/L)	~66%	[4]
Liraglutide	db/db	300 µg/kg, s.c.	28 days	~540	~360	~33%	[5]

Note: Direct comparison should be made with caution due to variations in experimental design, including mouse strain, specific peptide analog, duration of treatment, and methods of glucose measurement across studies.

## Unraveling the Signaling Pathway

A key differentiator of LEP(116-130) is its ability to exert its effects independently of the long-form leptin receptor (OB-Rb), which is defective in db/db mice.[1][6] This suggests a novel signaling cascade. While the full pathway is still under investigation, evidence points towards the activation of key signaling molecules involved in metabolism. Studies have indicated that leptin fragment (116-130) can induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt), both of which are crucial nodes in metabolic regulation.[7]



## Preparation

1. Reconstitute peptide in sterile vehicle (e.g., saline)

2. Determine appropriate dosage based on mouse body weight

## Injection Procedure

3. Restrain mouse (e.g., by scruffing)

4. Tilt mouse slightly head-down

5. Insert needle (25-27g) into lower right abdominal quadrant

6. Aspirate to ensure no fluid is drawn

7. Inject peptide solution

## Post-Injection

8. Return mouse to cage

9. Monitor for any adverse reactions

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibitory effects of leptin-related synthetic peptide 116-130 on food intake and body weight gain in female C57BL/6J ob/ob mice may not be mediated by peptide activation of the long isoform of the leptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [D-LEU-4]-OB3, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity of leptin action on elevated blood glucose levels and hypothalamic neuropeptide Y gene expression in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of four-week treatment with liraglutide and 1f on db/db mice. (A) Body weight changes during the 28-day treatment period. (B) Percentage of body weight gain at the end of the study. (C) Cumulated food consumption during the 28-day treatment period. (D) Changes in HbA1c% at the end of the chronic treatment. (E and F) OGTT on day 30 and associated glucose AUC. (G–I) Fasted blood glucose, fasted plasma insulin levels, and pancreatic insulin content on day 32. Means  $\pm$  SD, n = 6. \*\*\*P < 0.001 vs saline, #P < 0.05 vs liraglutide, ##P < 0.01 vs liraglutide, ###P < 0.001 vs liraglutide [cjmcpu.com]
- 6. LEP (116-130) (mouse) | CAS:258276-95-8 | An antiobesity hormone | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- To cite this document: BenchChem. [Unveiling the Glycemic Effects of LEP(116-130) (mouse): A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612461#measuring-the-effects-of-lep-116-130-mouse-on-blood-glucose]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)